8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound features a hybrid heterocyclic scaffold combining a triazolo[4,3-a]pyridin-3-one core with a 1,2,4-oxadiazole ring substituted at the 8-position by a 4-chlorophenyl group. At the 2-position, a 3-methylpiperidin-1-yl ethyl ketone moiety is attached. However, direct biological data for this compound are unavailable in the provided evidence; thus, structural and synthetic comparisons with analogs are emphasized below.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-4-2-10-27(12-14)18(30)13-29-22(31)28-11-3-5-17(20(28)25-29)21-24-19(26-32-21)15-6-8-16(23)9-7-15/h3,5-9,11,14H,2,4,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHXMQBAVOHMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.
Synthesis of the Triazolopyridine Core: This involves the cyclization of a suitable precursor, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Coupling Reactions: The chlorophenyl group and the piperidine moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study the interactions of triazolopyridine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three classes of analogs from the evidence, focusing on synthesis, structural features, and characterization methods.
Triazolo-Thiadiazin Derivatives ()
Example Compound : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
- Structural Differences: The analog features a triazolo-thiadiazinone system fused to a pyrrolo-thiazolo-pyrimidine core, whereas the target has a triazolo-pyridinone linked to an oxadiazole. Substituents: 4-Methoxyphenyl vs. 4-chlorophenyl in the target.
- Synthesis: Formed via reaction of precursor 5 with monochloroacetic acid in ethanol . The target’s oxadiazole ring may require cyclization of amidoximes or nitrile oxides.
- Characterization : NMR (δ 7.2–8.5 ppm for aromatic protons) and MS (m/z 678 [M+H]⁺) were critical for structural confirmation . The target would similarly rely on ¹H/¹³C NMR and high-resolution MS for validation.
Oxadiazolo-Thiazinones ()
Example Compound : 8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones (Compounds 32, 33)
- Structural Similarities :
- Both contain a 1,2,4-oxadiazole ring.
- Piperidine-derived substituents (target: 3-methylpiperidin; analog: piperidin-1-ylethoxy).
- Synthesis : The analogs use piperidine and triethylamine in reflux conditions . The target’s 3-methylpiperidin group might be introduced via alkylation or acylation of a precursor.
- Physicochemical Properties : The piperidine moiety enhances solubility in polar solvents, a trait likely shared with the target compound.
Tetrahydroimidazo-Pyridine Derivatives ()
Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Differences: Imidazo[1,2-a]pyridine vs. triazolo[4,3-a]pyridinone in the target.
- Functional Groups: The analog includes cyano and nitro groups, while the target features chlorophenyl and oxadiazole.
- Characterization : IR (C=O at 1720 cm⁻¹) and HRMS (Δ < 2 ppm accuracy) were pivotal . Similar techniques would apply to the target.
Key Research Findings
- Synthetic Flexibility: The target’s oxadiazole and triazolo-pyridinone motifs are synthetically accessible via methods analogous to those in and , though regioselectivity may pose challenges.
- Piperidine Role : The 3-methylpiperidin moiety may improve pharmacokinetic properties, as seen in piperidine-containing analogs ().
Biological Activity
The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a novel class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article discusses its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It contains multiple pharmacologically relevant moieties including a 1,2,4-oxadiazole , triazole , and piperidine structure which are known for their diverse biological activities.
1. Antimicrobial Activity
Studies have demonstrated that derivatives of the oxadiazole class exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds were notably lower than those of standard antibiotics, indicating a promising potential for developing new antimicrobial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 0.63 |
| Compound B | E. coli | 1.21 |
| Target Compound | S. aureus | Not yet tested |
2. Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes. Research indicates that oxadiazole derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, related compounds have shown IC50 values ranging from 1 to 6 µM against AChE, demonstrating their efficacy as enzyme inhibitors .
| Enzyme | Compound Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Oxadiazole Derivative | 2.14 |
| Urease | Oxadiazole Derivative | 6.28 |
3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. A study evaluating similar triazolo-pyridine derivatives found that they could induce apoptosis in cancer cell lines such as Mia PaCa-2 and PANC-1 with IC50 values in the low micromolar range . This positions the compound as a candidate for further investigation in cancer therapy.
Case Studies
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among them, one derivative exhibited potent antibacterial activity with an IC50 of 0.63 µM against S. aureus. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Triazolo-Pyridine Derivatives
Another investigation focused on triazolo-pyridine derivatives similar to the target compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines and showed promising results with significant reductions in cell viability at concentrations as low as 5 µM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this triazolopyridine-oxadiazole hybrid, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s core structure ([1,2,4]triazolo[4,3-a]pyridine) is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature provides a green, high-yield (73%) route to analogous triazolopyridines . For the oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions is common. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of precursors) and reaction time (e.g., 16–24 hours at 80–100°C) .
Q. How can purity and structural integrity be ensured during purification?
- Methodology : Use sequential purification steps:
- Liquid-liquid extraction with dichloromethane/water to remove polar impurities.
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Recrystallization from methanol or acetonitrile to obtain single crystals for X-ray validation, as demonstrated for structurally similar compounds .
Q. What spectroscopic and crystallographic techniques are critical for characterization?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., triazole C-H at δ 8.5–9.0 ppm) .
- HRMS : Validate molecular ion peaks with <5 ppm error.
- X-ray diffraction : Resolve crystal packing and confirm stereochemistry, as shown for triazolopyridines with chlorophenyl substituents .
Advanced Research Questions
Q. How can computational methods accelerate reaction design and mechanistic analysis?
- Methodology : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental data. For example, the ICReDD framework uses reaction path searches to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation . Apply this to optimize the oxadiazole cyclization step or predict regioselectivity in triazole formation.
Q. What strategies address low solubility in pharmacological assays without structural modification?
- Methodology :
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability, as demonstrated for triazole-containing therapeutics .
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Off-target screening : Use kinase/GPCR panels to rule out non-specific binding.
- Structural analogs : Test derivatives lacking the 4-chlorophenyl group to isolate the oxadiazole-triazole pharmacophore’s contribution .
Q. What kinetic and isotopic labeling studies elucidate the mechanism of triazole ring formation?
- Methodology :
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws (e.g., first-order in hydrazine intermediates).
- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the triazole ring, as validated in palladium-catalyzed cyclizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
